molecular formula C16H30O5 B1601648 Dibutyl 2-butoxysuccinate CAS No. 63842-87-5

Dibutyl 2-butoxysuccinate

Cat. No.: B1601648
CAS No.: 63842-87-5
M. Wt: 302.41 g/mol
InChI Key: GGAWXQQNQGESAW-UHFFFAOYSA-N
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Description

Dibutyl 2-butoxysuccinate is a chemical compound belonging to the class of succinate esters. It is commonly used as a surfactant and emulsifier in various industrial applications. The compound has the molecular formula C16H30O5 and a molecular weight of 302.41 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl 2-butoxysuccinate can be synthesized through the esterification of succinic acid with butanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous esterification processes. These processes use large-scale reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

Dibutyl 2-butoxysuccinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the butoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed in substitution reactions.

Major Products Formed

    Oxidation: Butanedioic acid derivatives.

    Reduction: Butanol derivatives.

    Substitution: Various substituted succinate esters.

Scientific Research Applications

Dibutyl 2-butoxysuccinate has several scientific research applications:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.

    Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized as an emulsifier in the formulation of paints, coatings, and personal care products

Mechanism of Action

The mechanism of action of dibutyl 2-butoxysuccinate involves its interaction with lipid membranes, altering their properties and enhancing the solubility of hydrophobic compounds. This interaction is primarily due to the compound’s amphiphilic nature, allowing it to integrate into lipid bilayers and disrupt their structure .

Comparison with Similar Compounds

Similar Compounds

  • Dibutyl succinate
  • Diethyl succinate
  • Dimethyl succinate

Comparison

Dibutyl 2-butoxysuccinate is unique due to its butoxy group, which imparts distinct surfactant properties compared to other succinate esters. This makes it particularly effective in applications requiring emulsification and surface activity .

Properties

IUPAC Name

dibutyl 2-butoxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O5/c1-4-7-10-19-14(16(18)21-12-9-6-3)13-15(17)20-11-8-5-2/h14H,4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAWXQQNQGESAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(CC(=O)OCCCC)C(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10544980
Record name Dibutyl 2-butoxybutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63842-87-5
Record name Dibutyl 2-butoxybutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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